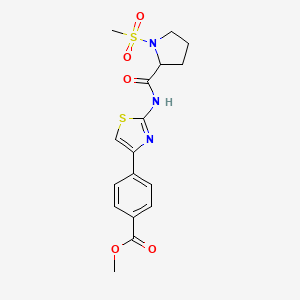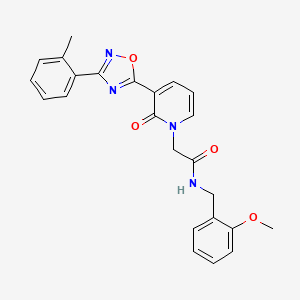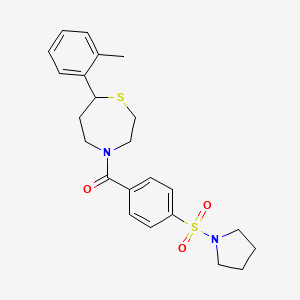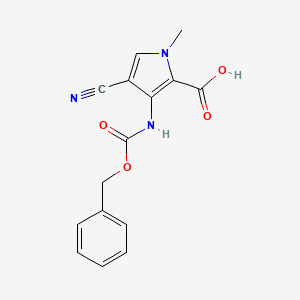
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromene, which is a heterocyclic compound with a benzene ring fused to a pyran ring. It also contains a dimethylamino group, which is a common functional group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, “N-[3-(Dimethylamino)propyl]methacrylamide” is a viscous liquid with a refractive index of 1.479 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The chemical reactivity of similar compounds has been studied, leading to the synthesis of novel compounds through reactions with phosphorus reagents. For example, enaminones like 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one have been cyclized into various phosphorus-containing compounds, demonstrating the versatile reactivity of these chromene derivatives (Ali et al., 2019). Additionally, the synthesis and structural characterization of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been reported, highlighting the importance of the anti-rotamer conformation about the C-N bond for the molecule's stability (Reis et al., 2013).
Molecular Probes and Sensors
N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, a coumarin-based fluorescent hydroxyl radical indicator, has been synthesized for detecting hydroxyl radicals produced by radiation in aqueous solutions. This probe demonstrates a significant improvement in quantum efficiency compared to other similar indicators, making it a valuable tool for studying oxidative stress and radiation effects (Singh et al., 2008).
Antioxidant Activities
Studies on chromene derivatives have also revealed their potential as antioxidants. For instance, the synthesis of novel indane-amide substituted derivatives has been explored, with some compounds displaying promising antioxidant activities. This research suggests the potential of these compounds in developing neuroprotective agents for conditions like Alzheimer's disease (Mohamed & El-Sayed, 2019).
DNA-Interacting Agents
Certain chromene derivatives have been evaluated for their antitumor activity, showing that they can act as "minimal" DNA-intercalating agents. These studies contribute to the ongoing search for effective antitumor compounds with lower DNA association constants, indicating potential applications in cancer therapy (Atwell et al., 1989).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23(2)17-11-9-15(10-12-17)6-5-13-22-20(24)18-14-16-7-3-4-8-19(16)26-21(18)25/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIDFRWEOGHSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2752584.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)




![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)